3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride
Description
Properties
IUPAC Name |
3-[(4-bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2N.ClH/c11-8-2-1-7(9(12)10(8)13)3-6-4-14-5-6;/h1-3,14H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYADGWJAFVBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C(=C(C=C2)Br)F)F)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Introduction of the Phenyl Group: The phenyl group with bromo and difluoro substitutions can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Methylidene Bridge: The methylidene bridge is formed by reacting the azetidine derivative with a suitable aldehyde or ketone under basic conditions.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Overview
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride is a synthetic compound characterized by its unique structural features, including a bromo and difluoro-substituted phenyl group attached to an azetidine ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Reduction reactions can convert the azetidine ring to a more saturated form.
- Substitution Reactions : The bromo and difluoro groups can undergo nucleophilic substitution to yield new derivatives.
Biological Research
Research into the interactions of this compound with biological molecules is ongoing. Preliminary studies suggest potential pharmaceutical applications:
- Mechanism of Action : The compound may enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity.
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacterial strains, suggesting potential efficacy for this compound as well.
Medicinal Chemistry
The compound is being explored for its therapeutic properties. Studies indicate that modifications to the azetidine structure could lead to improved efficacy in drug development targeting diseases such as cancer.
Antimicrobial Activity
A study demonstrated that related azetidine derivatives exhibited enhanced antibacterial properties against Gram-positive bacteria. The introduction of halogen substitutions (bromine and fluorine) significantly affected the lipophilicity and membrane permeability of these compounds, enhancing their antibacterial activity.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary tests on related azetidine derivatives indicate varying levels of cytotoxicity against cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | MCF7 | 15 |
| 3-(4-Bromo-2,3-difluorophenyl)azetidine | TBD | TBD |
The exact IC50 values for this compound remain to be determined through specific cytotoxicity assays.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Azetidine Derivatives

Key Observations :
- Linker Chemistry : The methylidene group (CH=) distinguishes it from ether-linked (e.g., KHG26792) or direct aryl-attached analogs, influencing conformational flexibility and metabolic stability .
Pharmacological Activity
Azetidine derivatives exhibit diverse bioactivities:
- KHG26792 : Demonstrates neuroprotective effects by suppressing microglial activation via P2X7 receptor modulation, suggesting utility in neurodegenerative diseases .
- 3-(4-Chlorophenyl)azetidine hydrochloride : Lacks direct activity data but structural similarity to antipsychotic precursors highlights possible psychotropic applications .
Hypothesized Activity of Target Compound :
The bromo-difluoro substitution may enhance blood-brain barrier penetration (due to lipophilicity) and target kinase or G-protein-coupled receptors (GPCRs) implicated in cancer or inflammation, based on halogenated aryl motifs in kinase inhibitors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
Biological Activity
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H9BrF2N·HCl
- SMILES Notation : C1CN(C1)C=CC(C2=C(C=C(C=C2F)Br)F)=N
This structural configuration suggests potential interactions with biological targets due to the presence of both halogenated aromatic systems and nitrogen-containing azetidine rings.
Research into the biological mechanisms of azetidine derivatives indicates that they may exert their effects through various pathways:
- Antiviral Activity : Some azetidine derivatives have demonstrated antiviral properties, particularly against RNA and DNA viruses. For instance, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses, suggesting a potential for this compound to act similarly .
- Antibacterial Activity : Azetidine derivatives have been linked to antibacterial properties. Compounds within this class have been reported to enhance the efficacy of existing antibiotics against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antiviral Studies
A study evaluating the antiviral efficacy of azetidinone derivatives found that certain compounds exhibited significant activity against human coronavirus (229E) with an EC50 value of approximately 45 µM. The compound trans-11f was noted for its ability to inhibit viral replication effectively .
Anticancer Activity
Research on azetidine derivatives has also highlighted their potential as anticancer agents. In vitro studies indicated that several azetidinone compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, compounds were tested with IC50 values ranging from 14.5 to 97.9 µM against different cancer cell lines .
Table 1: Biological Activity Summary of Related Azetidine Derivatives
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, trans-11f was administered to cell cultures infected with human coronavirus. The results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent.
Case Study 2: Combination Therapy
In another study, azetidinone derivatives were combined with oxacillin in treatment regimens for MRSA infections. The combination therapy showed enhanced antibacterial effects compared to oxacillin alone, indicating a synergistic relationship between the azetidine derivative and traditional antibiotics .
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves condensation of a substituted benzaldehyde derivative with an azetidine precursor. Key steps include:
- Reagents : Use of a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF to facilitate nucleophilic substitution or Schiff base formation .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to azetidine) and reaction temperature (60–80°C) to improve yields. Monitor progress via TLC or HPLC .
Table 1 : Example Reaction Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaH | DMF | 80 | 65–70 | |
| K₂CO₃ | THF | 60 | 55–60 |
Q. How is the structural integrity of 3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine hydrochloride validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and azetidine ring protons (δ 3.5–4.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ ≈ 315.2 g/mol).
- X-ray Crystallography (if crystalline): To resolve stereochemistry and confirm the imine (C=N) bond geometry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hr exposure. Include cisplatin as a positive control .
- Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Neuroactivity : Measure modulation of neurotransmitter receptors (e.g., GABAₐ) via patch-clamp electrophysiology in neuronal cell models .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism and regioselectivity of the synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for imine formation. Compare activation energies for competing pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to rationalize solvent-dependent yields (e.g., THF vs. DMF) .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., pH, agitation rate) and identify critical quality attributes (CQAs) .
- Crystallization Engineering : Control supersaturation levels via anti-solvent addition to ensure consistent particle size distribution .
Q. How should researchers address contradictory data in biological activity studies (e.g., divergent IC₅₀ values across labs)?
- Methodological Answer :
- Standardize Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity screening.
- Control Variables : Use identical cell passage numbers, serum batches, and incubation conditions.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies from multiple studies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride aerosols .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

